5-Bromo-4-methoxypyrimidine-2-carbonitrile exact mass and molecular weight
5-Bromo-4-methoxypyrimidine-2-carbonitrile exact mass and molecular weight
In-Depth Technical Guide: Physicochemical Profiling and HRMS Analytical Workflows for 5-Bromo-4-methoxypyrimidine-2-carbonitrile
Executive Summary
In modern medicinal chemistry and drug development, functionalized heterocycles like 5-Bromo-4-methoxypyrimidine-2-carbonitrile serve as highly modular building blocks for synthesizing kinase inhibitors and GPCR ligands. Because this scaffold possesses three distinct reactive handles—a reducible carbonitrile, a substitution-labile methoxy group, and a cross-coupling-ready aryl bromide—verifying its structural integrity during multi-step synthesis is paramount. This whitepaper provides an authoritative guide on the exact mass determination, physicochemical properties, and validated Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows required to unambiguously characterize this molecule.
Structural Elucidation & Quantitative Physicochemical Data
Before establishing an analytical method, it is critical to define the molecule's fundamental properties. In high-resolution mass spectrometry, the exact mass (monoisotopic mass) is the mass of the molecule calculated using the most abundant isotopes of each element (e.g., ^12C, ^1H, ^79Br, ^14N, ^16O). This metric is uniquely diagnostic, unlike the nominal molecular weight, which is merely a weighted average based on natural isotopic abundance.
Table 1: Physicochemical and Mass Properties of 5-Bromo-4-methoxypyrimidine-2-carbonitrile
| Property | Value | Analytical & Chemical Significance |
| Chemical Formula | C6H4BrN3O | Dictates the theoretical isotopic distribution pattern. |
| Molecular Weight | 214.02 g/mol | Utilized for macroscopic stoichiometric calculations[1]. |
| Monoisotopic Exact Mass | 212.95377 Da | The precise target mass for HRMS identification[2]. |
| Topological Polar Surface Area | 46.4 Ų | Indicates high membrane permeability potential (< 90 Ų). |
| LogP (Computed) | 0.9 | Suggests moderate lipophilicity; guides reverse-phase LC conditions. |
Mass Spectrometry Fundamentals: Causality in Method Design
As an application scientist, designing a robust MS method requires exploiting the analyte's intrinsic chemical properties to create a self-validating system.
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Ionization Strategy (ESI+) : The pyrimidine ring contains two basic nitrogen atoms (N1 and N3). In an acidic mobile phase (e.g., 0.1% formic acid), the lone pairs on these nitrogens readily accept a proton. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, targeting the protonated adduct [M+H]+ .
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The Bromine Isotopic Signature (Self-Validating Metric) : Bromine exists in nature as two stable isotopes: ^79Br (50.69%) and ^81Br (49.31%). This near 1:1 ratio is a powerful diagnostic tool. A valid MS spectrum for this compound must display a characteristic doublet separated by approximately 1.998 Da.
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[M+H]+ (^79Br): m/z 213.9610
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[M+H]+ (^81Br): m/z 215.9590
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Field Insight: If this 1:1 doublet is absent during analysis, the run fails the self-validation check. This immediately indicates either chemical degradation (e.g., premature debromination during synthesis) or an isobaric false positive.
Analytical Workflow: LC-HRMS Protocol for Scaffold Verification
To ensure high-fidelity data, the following step-by-step methodology utilizes a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system. The protocol integrates a "lock-mass" internal standard to continuously correct for instrument drift, ensuring mass accuracy within < 5 ppm.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute 1:1000 in 50:50 Water:Acetonitrile to achieve a 1 µg/mL working solution.
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Causality: High analyte concentrations cause detector saturation, which severely distorts the critical ^79Br/^81Br isotopic ratio and degrades mass accuracy.
Step 2: Chromatographic Separation (UHPLC)
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Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7, promotes pyrimidine protonation).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Acquisition Parameters
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Source: ESI in positive mode.
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Capillary Voltage: 3.0 kV. Causality: Kept relatively low to prevent unwanted in-source fragmentation of the labile methoxy group.
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Desolvation Temperature: 350 °C.
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Mass Range: m/z 50 to 500.
Step 4: Self-Validation & Calibration
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Action: Infuse Leucine Enkephalin (m/z 556.2771) simultaneously via a reference sprayer. The acquisition software must lock the calibration to this mass to guarantee sub-5 ppm accuracy for the m/z 213.9610 target.
Workflow Visualization
Figure 1: LC-HRMS workflow for exact mass and isotopic validation of the pyrimidine scaffold.
Mechanistic Insights: Collision-Induced Dissociation (CID) Pathways
When subjected to tandem mass spectrometry (MS/MS), the [M+H]+ ion (m/z 213.96) undergoes specific fragmentation pathways. Understanding these is critical for structural confirmation:
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Loss of the Methoxy Group: The most labile site is the C4-methoxy group. CID typically induces the neutral loss of formaldehyde (CH2O, 30 Da) or a methyl radical (•CH3, 15 Da), leading to a stable pyrimidinone derivative.
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Loss of Hydrogen Cyanide: The C2-carbonitrile group can be expelled as neutral HCN (27 Da) under higher collision energies (e.g., >25 eV).
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Retention of Bromine: Initial fragments often retain the bromine atom at the C5 position. Consequently, the primary daughter ions will still exhibit the diagnostic 1:1 isotopic doublet, further validating the fragmentation pathway and ruling out background noise.
Application in Drug Discovery
In medicinal chemistry, precise mass validation ensures that subsequent functionalizations of 5-Bromo-4-methoxypyrimidine-2-carbonitrile have occurred correctly:
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Suzuki-Miyaura Coupling: The C5-bromo position is highly reactive toward palladium-catalyzed cross-coupling with aryl boronic acids. Monitoring the disappearance of the m/z 213.96/215.96 doublet and the emergence of a debrominated, coupled product mass confirms reaction success.
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Nitrile Modifications: The C2-carbonitrile can be converted into amidines or primary amines, which are essential hydrogen-bond donors for targeting the hinge region of kinases in oncology drug discovery.
References
- National Institutes of Health (PubChem). "5-Bromo-4-methoxypyrimidine-2-carbonitrile | C6H4BrN3O | CID 13860982 - Exact Mass and Structure".
- Sigma-Aldrich. "5-bromo-4-methoxypyrimidine-2-carbonitrile - Molecular Weight and Properties".
- Synthonix, Inc. "5-bromo-4-methoxypyrimidine-2-carbonitrile - CAS 114969-90-3".
- BenchChem. "Application Note: Analytical Techniques for Monitoring Pyrimidine-carbonitrile Reactions".
